N-(1'-(tetrahydrofuran-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide
Description
The compound N-(1'-(tetrahydrofuran-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide features a structurally complex scaffold with multiple pharmacologically relevant motifs:
- A tetrahydrofuran-2-carbonyl group at the 1'-position of the bipiperidine, likely enhancing solubility or serving as a hydrogen-bond acceptor.
- A 5-(trifluoromethyl)pyridin-2-yl substituent, contributing electron-withdrawing effects and metabolic stability.
- A cyclohexanecarboxamide moiety, which may influence lipophilicity and membrane permeability.
Properties
IUPAC Name |
N-[1-[1-(oxolane-2-carbonyl)piperidin-4-yl]piperidin-4-yl]-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39F3N4O3/c29-28(30,31)21-8-9-25(32-19-21)35(26(36)20-5-2-1-3-6-20)23-12-14-33(15-13-23)22-10-16-34(17-11-22)27(37)24-7-4-18-38-24/h8-9,19-20,22-24H,1-7,10-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWWQYSMHGAOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(C2CCN(CC2)C3CCN(CC3)C(=O)C4CCCO4)C5=NC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1'-(tetrahydrofuran-2-carbonyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a bipiperidine moiety, which is associated with various biological activities, particularly in modulating neurotransmitter systems. This article delves into the biological activity of this compound, synthesizing findings from diverse studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is , and it features a bipiperidine structure that enhances its interaction with biological targets. The presence of trifluoromethyl and tetrahydrofuran groups contributes to its lipophilicity and potential bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with neurotransmitter systems and potential anti-inflammatory properties. Here are some key findings regarding its biological activity:
1. Neurotransmitter Modulation
The bipiperidine structure is known for its ability to modulate neurotransmitter systems, particularly in the context of neurological disorders. Compounds with similar structures have been shown to interact with dopamine and serotonin receptors, suggesting that this compound may also possess psychoactive properties.
2. Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activity. Studies on related compounds indicate that modifications in the piperidine ring can enhance anti-inflammatory effects, which may be relevant for treating conditions like arthritis or other inflammatory diseases.
3. Antimicrobial Activity
Preliminary studies suggest that compounds with similar frameworks exhibit antimicrobial properties. The presence of the trifluoromethyl group may enhance the compound's efficacy against certain bacterial strains.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multiple organic reactions requiring careful control to optimize yield and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure.
Table 1: Synthesis Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Carbonyl Formation | Tetrahydrofuran derivative |
| 2 | Amide Bond Formation | Bipiperidine derivative |
| 3 | Trifluoromethylation | Trifluoromethyl source |
Case Studies
Several case studies have explored the biological activity of related compounds within the same structural family:
Case Study 1: Neurotransmitter Interaction
A study investigating similar bipiperidine derivatives found significant binding affinity to serotonin receptors, indicating potential applications in treating depression and anxiety disorders .
Case Study 2: Anti-inflammatory Activity
Research on related compounds demonstrated that modifications in the piperidine ring lead to enhanced anti-inflammatory effects in animal models, suggesting a promising avenue for further exploration .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogous molecules from the evidence:
Key Observations:
Core Flexibility vs. Rigidity: The bipiperidine core in the target compound offers greater conformational flexibility compared to single piperidine (e.g., compound 34) or dihydropyridine (e.g., AZ331) scaffolds. This flexibility may enhance binding to proteins with complex active sites.
Substituent Effects :
- The tetrahydrofuran-2-carbonyl group in the target compound differs from simpler acyl groups (e.g., propionamide in compound 34) by providing an oxygen-rich, polar moiety that could improve aqueous solubility .
- The 5-(trifluoromethyl)pyridine substituent shares similarities with the trifluoromethyl groups in ’s compound, both leveraging fluorine’s electronegativity for enhanced metabolic stability and binding affinity .
Synthetic Complexity: Multi-step syntheses are common for such compounds. For example, AZ331 requires THP protection/deprotection and thioether formation , while compound 34 involves benzyl-group hydrogenolysis . The target compound likely employs analogous coupling and acylation steps.
Pharmacological and Physicochemical Implications
While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:
- Electron-Withdrawing Groups: The trifluoromethyl group in the target compound and ’s derivative may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs like compound 34 .
- Solubility : The tetrahydrofuran-carbonyl group may counterbalance the lipophilicity of the trifluoromethylpyridine, a design feature absent in AZ331’s dihydropyridine scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
